molecular formula C13H13O5- B14373245 3-Benzoyl-4-ethoxy-4-oxobutanoate CAS No. 90833-15-1

3-Benzoyl-4-ethoxy-4-oxobutanoate

Cat. No.: B14373245
CAS No.: 90833-15-1
M. Wt: 249.24 g/mol
InChI Key: WUXXUZBCFLZDAD-UHFFFAOYSA-M
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Description

3-Benzoyl-4-ethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a benzoyl group, an ethoxy group, and a 4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-ethoxy-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic acyl substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4-ethoxy-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoyl acetic acid derivatives.

    Reduction: 3-Benzoyl-4-ethoxy-4-hydroxybutanoate.

    Substitution: Various substituted benzoyl or ethoxy derivatives.

Scientific Research Applications

3-Benzoyl-4-ethoxy-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoyl-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also participate in enzyme-catalyzed reactions, where it binds to the active site of the enzyme and undergoes transformation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of 3-Benzoyl-4-ethoxy-4-oxobutanoate.

    Benzoyl chloride: Another precursor used in the synthesis.

    4-Methoxybenzyl 3-oxobutanoate: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Properties

CAS No.

90833-15-1

Molecular Formula

C13H13O5-

Molecular Weight

249.24 g/mol

IUPAC Name

3-benzoyl-4-ethoxy-4-oxobutanoate

InChI

InChI=1S/C13H14O5/c1-2-18-13(17)10(8-11(14)15)12(16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,15)/p-1

InChI Key

WUXXUZBCFLZDAD-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CC(=O)[O-])C(=O)C1=CC=CC=C1

Origin of Product

United States

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